Ethyl (pentane-1-sulfonyl)acetate
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Overview
Description
Ethyl (pentane-1-sulfonyl)acetate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to a pentane chain and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (pentane-1-sulfonyl)acetate typically involves the reaction of pentane-1-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Pentane-1-sulfonyl chloride+Ethyl acetate→Ethyl (pentane-1-sulfonyl)acetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (pentane-1-sulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfides: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Ethyl (pentane-1-sulfonyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of drugs due to its ability to form sulfonamides, which are common pharmacophores.
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (pentane-1-sulfonyl)acetate in chemical reactions involves the nucleophilic attack on the sulfonyl group, leading to the formation of various products. The sulfonyl group is an electron-withdrawing group, making the carbon adjacent to it more electrophilic and susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- Methyl (pentane-1-sulfonyl)acetate
- Ethyl (butane-1-sulfonyl)acetate
- Ethyl (hexane-1-sulfonyl)acetate
Uniqueness
This compound is unique due to its specific chain length and the presence of both an ethyl ester and a sulfonyl group
Biological Activity
Ethyl (pentane-1-sulfonyl)acetate, a compound with the molecular formula C9H18O4S, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonyl group, which is known to influence its biological activity. The sulfonyl moiety is often associated with various pharmacological properties, including antibacterial and anti-inflammatory effects. Its structure can be represented as follows:
- Chemical Structure :
- Ethyl group: C2H5
- Pentane-1-sulfonyl group: C5H11SO
- Acetate group: C2H3O
Antibacterial Properties
Recent studies have indicated that compounds containing sulfonyl groups exhibit significant antibacterial activity. This compound's potential against various bacterial strains has been evaluated through minimum inhibitory concentration (MIC) assays.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
These results suggest that this compound possesses moderate antibacterial activity, particularly against S. aureus, a common pathogen responsible for various infections .
Structure-Activity Relationship (SAR)
The SAR studies of sulfonamide derivatives have provided insights into how modifications to the structure of this compound can enhance its biological activity. For instance, the introduction of electron-withdrawing groups has been shown to increase the potency of related compounds against bacterial targets .
The following table summarizes key findings from SAR studies relevant to this compound:
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased antibacterial potency |
Alteration of alkyl chain length | Variable effects on MIC values |
Introduction of aromatic systems | Enhanced binding affinity to bacterial enzymes |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in comparison to standard antibiotics. The compound was tested against resistant strains of bacteria, showing promising results in inhibiting growth at concentrations that were lower than those required for traditional antibiotics .
In Vivo Studies
In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties in animal models. The compound was administered to mice with induced inflammation, resulting in a significant reduction in swelling and pain compared to control groups .
Properties
CAS No. |
921755-18-2 |
---|---|
Molecular Formula |
C9H18O4S |
Molecular Weight |
222.30 g/mol |
IUPAC Name |
ethyl 2-pentylsulfonylacetate |
InChI |
InChI=1S/C9H18O4S/c1-3-5-6-7-14(11,12)8-9(10)13-4-2/h3-8H2,1-2H3 |
InChI Key |
JCTLLJKYFYLZMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)CC(=O)OCC |
Origin of Product |
United States |
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